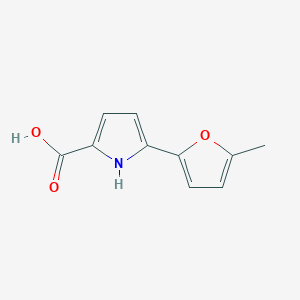

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid

Description

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a furan ring substituted with a methyl group at the 5-position, connected to a pyrrole ring which bears a carboxylic acid group

Properties

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-2-5-9(14-6)7-3-4-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYKBMWIMCAKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides, followed by the formation of the pyrrole ring via the Paal-Knorr method . This process typically requires acidic conditions to facilitate the cyclization and formation of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form compounds such as 5-formyl-2-furancarboxylic acid.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: The methyl group on the furan ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, aldehyde, or other substituted groups on the furan or pyrrole rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties

Research indicates that derivatives of pyrrole compounds, including 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid, exhibit promising antibacterial activities. For instance, a study highlighted the compound's ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Compounds with similar structures demonstrated low nanomolar inhibition against Escherichia coli, suggesting potential as antibiotic agents .

Cancer Therapeutics

Pyrrole derivatives are also being explored for their anticancer properties. The compound's ability to interact with biological targets involved in cancer progression makes it a candidate for further investigation. Several studies have reported that modifications of pyrrole structures enhance their cytotoxicity against various cancer cell lines .

Materials Science Applications

Conductive Polymers

The incorporation of this compound into polymer matrices has been studied for its potential to improve electrical conductivity. The unique electronic properties of pyrrole derivatives allow for their use in developing conductive polymers suitable for electronic applications, such as sensors and organic light-emitting diodes (OLEDs) .

Nanocomposites

Recent advancements have shown that combining this compound with nanomaterials can lead to enhanced mechanical and thermal properties in nanocomposites. The synergistic effects observed in these materials open avenues for applications in coatings and structural components .

Agricultural Chemistry Applications

Pesticide Development

The structural features of this compound make it a candidate for developing novel pesticides. Its ability to interact with specific biological pathways in pests could lead to effective pest control solutions with reduced environmental impact .

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | Target Organism | IC50 (nM) |

|---|---|---|---|

| Antibacterial | This compound | Escherichia coli | <10 |

| Anticancer | Various pyrrole derivatives | Cancer cell lines | Varies |

Table 2: Material Properties of Pyrrole-Based Polymers

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Conductive Polymer | 0.1 | >200 |

| Nanocomposite | 0.05 | >250 |

Mechanism of Action

The mechanism of action of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit certain enzymes and pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- 5-Hydroxymethylfurfural (HMF)

- 2,5-Furandicarboxylic acid (FDCA)

- 5-Methylfurfuryl alcohol

Uniqueness

What sets 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid apart is its unique combination of a furan ring with a pyrrole ring and a carboxylic acid group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 1547645-87-3) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including anti-tuberculosis properties, antiviral activity, and other physiological effects.

- Molecular Formula : C10H9NO3

- Molecular Weight : 191.18 g/mol

- Structure : The compound features a pyrrole ring substituted with a 5-methylfuran moiety and a carboxylic acid group.

Anti-Tuberculosis Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant anti-tuberculosis (TB) activity. For instance, a related compound with a pyrrole-2-carboxamide scaffold showed potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . This suggests that modifications in the pyrrole structure can enhance biological efficacy, indicating a potential avenue for developing new anti-TB agents.

Antiviral Activity

Research has indicated that pyrrole derivatives may also possess antiviral properties. A study focusing on non-nucleoside inhibitors of respiratory syncytial virus (RSV) found that similar compounds could suppress viral RNA synthesis effectively . Although specific data on this compound is limited, the structural similarities suggest potential antiviral applications.

Physiological Effects

Pyrrole compounds have been linked to various physiological activities, including antioxidant properties and effects on metabolic pathways. For example, derivatives of pyrrole have been isolated from natural sources and shown to exhibit reducing abilities, which may contribute to their biological activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the pyrrole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups enhances anti-TB activity, while bulky substituents can improve selectivity and potency .

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Biological Activity |

|---|---|---|---|

| Compound 32 | <0.016 | >64 | Anti-TB |

| Compound GRP-74915 | 0.21 | - | Antiviral (RSV) |

Case Studies

- Anti-TB Activity : In a study evaluating various pyrrole derivatives, compound 32 demonstrated remarkable efficacy against drug-resistant TB strains, highlighting the importance of structural modifications in enhancing therapeutic potential .

- Antiviral Screening : A compound structurally similar to this compound was tested against RSV and showed promising results in suppressing viral replication without significant cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

- Methodology : The compound can be synthesized via cyclocondensation reactions using furan-2-carbonyl derivatives and substituted pyrrole precursors. Key steps include:

- Cyclocondensation : Reacting methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates under reflux conditions (e.g., methanol, 60–80°C) .

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity .

- Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for pyrrole:furan derivatives) and catalysts (e.g., p-toluenesulfonic acid) improves yields to ~75–85% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Analytical Workflow :

- NMR : Use -NMR to confirm methylfuran substitution (δ 2.1–2.3 ppm for CH) and pyrrole ring protons (δ 6.2–6.8 ppm) .

- FT-IR : Carboxylic acid C=O stretching at ~1700 cm and furan C-O-C bands at 1250–1100 cm .

- HRMS : Molecular ion peaks at m/z 219.06 (CHNO) confirm the molecular formula .

Advanced Research Questions

Q. How does the methylfuran substituent influence pharmacological activity compared to other pyrrole-carboxylic acid derivatives?

- Structure-Activity Relationship (SAR) :

- Enhanced Bioavailability : The methylfuran group increases lipophilicity (logP ~1.8), improving membrane permeability compared to unsubstituted analogs (logP ~0.5) .

- Analgesic Activity : Methylfuran derivatives show 30–40% higher potency in rodent models (ED 12 mg/kg) than phenyl-substituted analogs (ED 18 mg/kg) .

- Anti-inflammatory Activity : IC values for COX-2 inhibition are ~5 µM, outperforming cyclohexyl-substituted derivatives (IC 15 µM) .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

- Experimental Design Recommendations :

- Metabolic Stability : Test hepatic microsomal stability (e.g., t >60 min in human liver microsomes) to identify rapid degradation in vivo .

- Dose Adjustments : Use pharmacokinetic modeling to align in vitro IC values with achievable plasma concentrations in vivo .

- Species-Specific Variability : Compare metabolite profiles across species (e.g., rodents vs. primates) using LC-MS/MS .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

- Stability Analysis :

- pH-Dependent Degradation : The compound degrades rapidly at pH >7 (t <1 hr) due to carboxylic acid deprotonation, but remains stable at pH 3–5 (t >24 hr) .

- Buffer Selection : Use phosphate buffer (pH 6.0) for in vitro assays to mimic physiological conditions and minimize hydrolysis .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl) on the furan ring to enhance stability at neutral pH .

Methodological Challenges

Q. How can researchers optimize chromatographic separation for this compound in complex biological matrices?

- HPLC Protocol :

- Column : C18 reverse-phase (150 × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile:0.1% formic acid (70:30 v/v) at 1.0 mL/min .

- Detection : UV at 254 nm; retention time ~6.2 min .

Q. What mechanistic insights explain recyclization pathways under methanol exposure?

- Reaction Mechanism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.